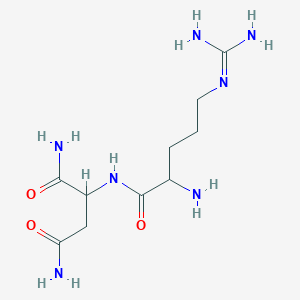

H-Arg-asn-NH2 sulfate salt

Description

Significance of Short Peptides in Biochemical and Biophysical Studies

The advantages of using short peptides are numerous. Their smaller size makes them easier and more cost-effective to synthesize and purify. researchgate.net This allows for systematic modifications, such as amino acid substitutions, to probe structure-activity relationships. nih.gov Furthermore, short peptides are instrumental in the development of new biomaterials and therapeutic agents, with applications ranging from drug delivery to tissue engineering. frontiersin.org Their ability to self-assemble into well-defined nanostructures is a particularly active area of research. frontiersin.org Cationic peptides, rich in basic amino acids like arginine, are of special interest for their interactions with cell membranes and potential as antimicrobial or cell-penetrating peptides. conicet.gov.ar

Role of Sulfate (B86663) Counterions in Modulating Peptide Behavior and Interactions

The counterion associated with a peptide is not merely an inert spectator but plays an active role in modulating the peptide's physical and chemical properties. nih.govchemsrc.com Sulfate (SO₄²⁻) is classified as a kosmotropic ion, meaning it tends to stabilize the structure of macromolecules like proteins and peptides in aqueous solutions. nih.gov This "salting-out" effect arises from the sulfate ion's ability to increase the surface tension of water and strengthen hydrophobic interactions within the peptide, promoting a more compact and stable conformation. britannica.com

The presence of sulfate counterions can influence a peptide's secondary structure, aggregation kinetics, and solubility. chemsrc.comCurrent time information in Merrimack County, US. For instance, sulfate ions have been observed to induce the aggregation of certain peptide fibrils and can affect the formation of helical structures. chemsrc.comCurrent time information in Merrimack County, US. The interaction is often electrostatic, with the negatively charged sulfate ion interacting with positively charged residues on the peptide, such as the guanidinium (B1211019) group of arginine. acs.org This interaction can shield charges, reduce repulsion between peptide chains, and thereby influence self-assembly and aggregation processes. nih.govnih.gov The choice of a sulfate salt can therefore be a deliberate strategy to enhance the stability or control the aggregation behavior of a peptide in a research setting. acs.orguibk.ac.at

Overview of Arginine-Asparagine Dipeptide Systems in Contextual Research

Dipeptides composed of arginine (Arg) and asparagine (Asn) are relevant systems for studying a variety of biological phenomena. Arginine is a basic amino acid characterized by its bulky, positively charged guanidinium group, which is a strong hydrogen bond donor and often involved in electrostatic interactions. nih.govsigmaaldrich.com Arginine and arginine-rich peptides are known to modulate protein aggregation and can interact strongly with cell membranes. nih.gov Asparagine, a polar amino acid with a carboxamide side chain, can act as both a hydrogen bond donor and acceptor and frequently participates in defining the structure of turns and loops in proteins. wikipedia.orgplos.org

Research on dipeptides containing arginine has explored their effects on protein aggregation, demonstrating that even simple dipeptides can influence these complex processes. nih.gov Studies on asparagine-containing dipeptides have investigated their roles in various metabolic and signaling pathways. chemicalbook.com The combination of the strongly cationic arginine and the polar, hydrogen-bonding asparagine in a dipeptide like H-Arg-Asn-NH2 creates a molecule with distinct physicochemical properties, making it an interesting subject for biophysical characterization and for understanding the fundamental interactions that govern peptide structure and function.

Compound Data Tables

The following tables provide key physicochemical properties for the H-Arg-Asn-NH2 peptide.

Table 1: Calculated Physicochemical Properties of H-Arg-Asn-NH2 Note: These properties were calculated using computational tools and represent theoretical values for the peptide moiety.

| Property | Value |

| Molecular Formula | C₁₀H₂₁N₇O₃ |

| Molecular Weight | 287.32 g/mol |

| Isoelectric Point (pI) | 10.02 |

| Net Charge at pH 7.0 | +1 |

Table 2: Properties of Constituent Amino Acids Source: Data compiled from various biochemical resources. britannica.comsigmaaldrich.com

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Classification | Molecular Weight ( g/mol ) |

| Arginine | Arg | R | Basic, Positively Charged | 174.20 |

| Asparagine | Asn | N | Polar, Neutral | 132.12 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N7O3/c11-5(2-1-3-16-10(14)15)9(20)17-6(8(13)19)4-7(12)18/h5-6H,1-4,11H2,(H2,12,18)(H2,13,19)(H,17,20)(H4,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIQNVRLTYGIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)N)C(=O)N)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements for H Arg Asn Nh2 Sulfate Salt Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Arg-Asn-NH2

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for creating peptide chains. fluorochem.co.uk This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nii.ac.jp

Two main chemical strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl. researchgate.net The choice between them depends on the specific peptide sequence and desired outcome. peptide.com

Fmoc/tBu Strategy: This approach utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection. chempep.comluxembourg-bio.com The Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com This method is favored for its milder conditions, which are compatible with sensitive or modified peptides. peptide.comnih.gov However, aggregation of the growing peptide chain can sometimes be an issue since the peptide-resin is always in a neutral state. peptide.com

Boc/Bzl Strategy: This older strategy uses the acid-labile tert-Butoxycarbonyl (Boc) group for the α-amino protection and benzyl (B1604629) (Bzl) based groups for side-chain protection. researchgate.net Repetitive treatment with trifluoroacetic acid (TFA) is used to remove the Boc group. nih.gov A key advantage is that TFA can disrupt peptide aggregation, making this method suitable for long or "difficult" sequences. luxembourg-bio.com The final cleavage from the resin requires very strong acids like hydrofluoric acid (HF), which necessitates specialized equipment. peptide.com

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Deprotection Reagent | Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Final Cleavage Reagent | TFA | Hydrofluoric Acid (HF) |

| Advantages | Milder conditions, suitable for acid-sensitive peptides. peptide.com | Good for long or aggregation-prone sequences. luxembourg-bio.com |

| Disadvantages | Potential for peptide aggregation. peptide.com | Requires harsh cleavage conditions and special equipment. peptide.com |

The choice of resin is critical for the successful synthesis of peptide amides like H-Arg-Asn-NH2. fluorochem.co.uk Rink Amide resin is specifically designed for this purpose. fluorochem.co.ukchempep.com

Rink Amide Resin: This resin is a polystyrene-based support functionalized with a highly acid-labile linker. chempep.com It allows for the synthesis of C-terminal peptide amides, which are common in biologically active peptides. chempep.comchemimpex.com The resin is typically supplied with the first amino group protected by Fmoc, ready for the first coupling cycle. chempep.com

Loading Efficiency: The loading capacity, or substitution, of a resin indicates the amount of the initial amino acid that can be attached per gram of resin, typically expressed in mmol/g. chempep.com Rink Amide resins are available in various loading capacities (e.g., 0.3-1.0 mmol/g) and mesh sizes (e.g., 100-200 or 200-400 mesh). chempep.comchemimpex.com Optimizing the loading is a balance; higher loading can increase yield per batch, but can also lead to incomplete reactions or aggregation due to steric hindrance. The loading efficiency can be influenced by the activation method, with reagents like PyBOP showing variable efficiencies depending on the amino acid. sigmaaldrich.com

| Resin Property | Description | Significance for H-Arg-Asn-NH2 Synthesis |

| Resin Type | Rink Amide Resin | Specifically designed to produce the C-terminal amide functionality of H-Arg-Asn-NH2. fluorochem.co.ukchempep.com |

| Matrix | Polystyrene-divinylbenzene (PS-DVB) | Provides mechanical and chemical stability during the synthesis cycles. chempep.com |

| Linker | Acid-labile Rink Amide linker | Allows for cleavage of the final peptide amide from the support using TFA. chempep.com |

| Loading Capacity | Typically 0.3-1.0 mmol/g | Determines the scale of synthesis; must be optimized to balance yield and reaction efficiency. chempep.com |

The formation of the peptide bond between two amino acids is a critical step that requires an activating agent, known as a coupling reagent, to prevent racemization and ensure high efficiency. orgsyn.org

Uronium/Guanidinium (B1211019) Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used. luxembourg-bio.compeptide.com HATU is often considered one of the most effective coupling reagents, particularly for difficult couplings, as it shows less epimerization. luxembourg-bio.commerckmillipore.com These reagents are often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions, although some modern reagents like COMU incorporate a HOBt alternative directly into their structure for improved safety and solubility. peptide.combachem.com

Carbodiimides: DIPC (Diisopropylcarbodiimide), often used in conjunction with HOBt, is another common choice. The urea (B33335) byproduct formed from DIPC is soluble in standard washing solvents, simplifying purification. bachem.com

Stereochemical Control: Preserving the specific stereochemistry of the amino acids (L or D form) is paramount. pnas.org Racemization (the conversion of an enantiomer into a mixture of both) can occur, especially at the activated carboxyl group. mdpi.com The choice of coupling reagent and additives is crucial for maintaining stereochemical integrity. For example, asparagine (Asn) is prone to side reactions like dehydration to a nitrile or cyclization to a succinimide, which can be minimized by appropriate side-chain protection and optimized coupling conditions. nih.gov

| Coupling Reagent | Class | Key Characteristics |

| HATU | Guanidinium-type | Highly efficient, low racemization, considered a "gold standard" for difficult couplings. luxembourg-bio.combachem.com |

| HBTU/HOBt | Guanidinium-type | Very efficient, fast reactions, low racemization when used with HOBt. peptide.com |

| DIPC/HOBt | Carbodiimide (B86325) | Forms a soluble urea byproduct, easy to wash away. Good for minimizing racemization when used with HOBt. bachem.com |

| COMU | Uronium-type | High coupling efficiency comparable to HATU, with improved safety and solubility profile. bachem.comnih.gov |

Reactive side chains of amino acids must be "protected" with temporary blocking groups to prevent unwanted side reactions during peptide synthesis. peptide.com

Arginine (Arg) Protection: The guanidinium group in arginine's side chain is strongly basic and highly reactive. In Fmoc chemistry, the most common protecting group is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). omizzur.comchempep.com The bulky Pbf group effectively masks the guanidinium group, preventing side reactions and increasing the solubility of the amino acid derivative in organic solvents. omizzur.com It is stable during the Fmoc deprotection steps but is readily cleaved by TFA during the final deprotection. chempep.comadvancedchemtech.com While effective, Pbf removal can sometimes be slow, especially in peptides with multiple arginine residues. nih.gov

Asparagine (Asn) Protection: The side chain of asparagine contains a primary amide. While it can sometimes be left unprotected, there's a risk of dehydration to a nitrile or other side reactions, particularly during long syntheses. peptide.com To prevent this, the trityl (Trt) group is often used for protection in Fmoc chemistry. peptide.comthermofisher.com The Trt group is acid-labile and is removed during the final TFA cleavage. peptide.com An additional benefit of using Asn(Trt) is that it significantly improves the solubility of the Fmoc-amino acid derivative, which is otherwise notoriously low. peptide.comevitachem.com

| Amino Acid | Side Chain Functional Group | Protecting Group (Fmoc/tBu) | Rationale for Use |

| Arginine (Arg) | Guanidinium | Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Masks the highly basic and reactive guanidinium group; cleaved by TFA. omizzur.comchempep.com |

| Asparagine (Asn) | Amide | Trt (trityl) | Prevents side reactions like dehydration and improves the solubility of the Fmoc-Asn derivative. peptide.comevitachem.com |

The final step in SPPS is to cleave the completed peptide from the solid resin and simultaneously remove all the side-chain protecting groups. thermofisher.com

TFA-mediated Cleavage: For peptides synthesized using the Fmoc/tBu strategy on Rink Amide resin, this is typically accomplished with a high concentration of trifluoroacetic acid (TFA), often in a "cocktail" with other reagents. chempep.comthermofisher.com A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). nih.gov

The Role of Scavengers: During cleavage, the protecting groups that are removed (e.g., Pbf, Trt) become reactive cationic species. These can potentially re-attach to sensitive amino acids in the peptide chain, such as tryptophan or cysteine, causing undesired modifications. thermofisher.com To prevent this, "scavengers" are added to the cleavage cocktail. TIS is a very common scavenger that effectively traps these reactive species. chempep.comnih.gov The entire process is typically carried out for 1-3 hours at room temperature, after which the peptide is precipitated from the TFA solution using cold diethyl ether. thermofisher.comnih.gov

Solution-Phase Peptide Synthesis Approaches for H-Arg-Asn-NH2 Scaffolds

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase synthesis) was the original method and remains relevant, particularly for large-scale production of short peptides. acs.orglibretexts.org

In this approach, the protected amino acids are coupled sequentially in a homogenous organic solvent. mdpi.com After each step, the resulting dipeptide must be isolated and purified before the next amino acid can be added. acs.org This makes the process more labor-intensive than SPPS. nii.ac.jp

Key steps in solution-phase synthesis involve:

Protecting the amino group of one amino acid and the carboxyl group of the other. libretexts.org

Activating the carboxyl group of the N-protected amino acid, often using a carbodiimide reagent. libretexts.org

Coupling the two protected amino acids.

Removing the protecting groups to yield the final dipeptide. libretexts.org

While less common for routine laboratory synthesis, advancements in micro-flow technology are renewing interest in continuous liquid-phase synthesis, which offers precise control over reaction conditions and has the potential for sustainable, large-scale production. nii.ac.jpsioc-journal.cn

Emerging Synthetic Methodologies for Peptidic Sulfate (B86663) Salts

The synthesis of peptide sulfate salts, such as H-Arg-Asn-NH2 sulfate salt, involves intricate processes that are continuously being refined to enhance efficiency, purity, and sustainability. Innovations in solid-phase peptide synthesis (SPPS) and strategies to counteract common challenges like peptide aggregation are at the forefront of these advancements.

Aqueous Solid-Phase Peptide Synthesis (ASPPS) is gaining traction as a greener alternative to traditional SPPS, which heavily relies on organic solvents. rsc.orgresearchgate.net This methodology is particularly relevant for the synthesis of hydrophilic peptides like H-Arg-Asn-NH2. The core of ASPPS involves utilizing water as the primary solvent, which necessitates the use of water-swellable resins and water-soluble reagents. rsc.orgresearchgate.netopenaccesspub.org

Recent developments in ASPPS have focused on several key areas:

Water-Swellable Solid Supports: Resins such as ChemMatrix, PEGA, and NovaSyn® TG are designed to have good swelling properties in aqueous media, which is crucial for efficient synthesis. sigmaaldrich.comtu-darmstadt.detu-darmstadt.de

Water-Soluble Protecting Groups: The development of novel protecting groups like the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group has been a significant breakthrough. tu-darmstadt.de The Smoc group, a derivative of the commonly used Fmoc group, imparts high water solubility to the amino acid building blocks and allows for real-time fluorescence monitoring of the synthesis process. tu-darmstadt.de Its removal is achieved using an aqueous base, such as 1 M NaOH. researchgate.net

Water-Soluble Coupling Reagents: Efficient peptide bond formation in water is facilitated by water-soluble coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) and water-soluble carbodiimides (WSCD), often used with additives like OxymaPure to enhance coupling efficiency. researchgate.net

Microwave-Assisted ASPPS: The application of microwave irradiation in ASPPS has been shown to accelerate coupling and deprotection steps, potentially reducing synthesis time. researchgate.netresearchgate.net

The synthesis of dipeptides and even decapeptides in aqueous media has been achieved with satisfactory yields and purities, demonstrating the viability of ASPPS for producing short peptide sequences like H-Arg-Asn-NH2. rsc.orgresearchgate.net

Peptide aggregation during solid-phase synthesis is a significant challenge that can lead to incomplete reactions and low purity of the final product. peptide.comsigmaaldrich.com This phenomenon is particularly prevalent in sequences containing hydrophobic residues or those prone to forming secondary structures like β-sheets. sigmaaldrich.comnih.gov The Arg-Asn sequence, with the bulky guanidinium group of arginine and the polar side chain of asparagine, can present aggregation challenges.

Several strategies have been developed to mitigate aggregation during peptide elongation:

Solvent and Reagent Choice:

Utilizing dipolar aprotic solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture can disrupt hydrogen bonding and improve solvation. sigmaaldrich.compeptide.com A "Magic Mixture" of DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate has also been used. sigmaaldrich.com

In cases of slow or incomplete Fmoc deprotection due to aggregation, switching to a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. researchgate.netpeptide.com

Resin and Loading Considerations:

Using resins with low substitution levels (0.1 to 0.4 mmol/g) can reduce the proximity of growing peptide chains, thereby minimizing intermolecular aggregation. peptide.com

Resins with good swelling properties, such as PEG-based polar resins, can also help to improve solvation of the peptide-resin complex. sigmaaldrich.com

Backbone Protection and Modifying Groups:

The introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid can effectively prevent hydrogen bonding and disrupt aggregation. peptide.comsigmaaldrich.com Incorporating an Hmb moiety every six to seven residues is a common strategy. peptide.com

The use of pseudoproline dipeptides, which introduce a temporary kink in the peptide backbone, is another highly effective method to disrupt secondary structure formation. sigmaaldrich.com

Temperature and Agitation:

Coupling at a higher temperature or using sonication can provide the necessary energy to break up aggregates. peptide.com

Chaotropic Salts:

The addition of chaotropic salts such as CuLi, NaClO4, or KSCN to the reaction mixture can disrupt the ordered structure of water and interfere with the hydrogen bonds that cause aggregation. sigmaaldrich.compeptide.com

A summary of common strategies to overcome aggregation is presented in the table below.

| Strategy | Description |

| Solvent Modification | Use of NMP, DMSO, or "Magic Mixture" to improve solvation. sigmaaldrich.compeptide.com |

| Stronger Deprotection Base | Employing DBU for difficult Fmoc removal. researchgate.netpeptide.com |

| Low-Loading Resins | Reduces peptide chain proximity and aggregation. peptide.com |

| Backbone Protection | Introduction of Hmb or Dmb groups to disrupt hydrogen bonding. peptide.comsigmaaldrich.com |

| Pseudoproline Dipeptides | Creates a temporary kink in the peptide backbone. sigmaaldrich.com |

| Elevated Temperature/Sonication | Provides energy to break up aggregates. peptide.com |

| Chaotropic Salts | Disrupts water structure and hydrogen bonding. sigmaaldrich.compeptide.com |

Counterion Exchange Processes for Sulfate Salt Formation

Following the synthesis and cleavage from the solid support, peptides are typically obtained as trifluoroacetate (B77799) (TFA) salts due to the use of trifluoroacetic acid in the cleavage and purification steps. mdpi.comresearchgate.netgenscript.com.cn For many applications, it is necessary to exchange the trifluoroacetate counterion for a different one, such as sulfate.

Several methods have been developed for the exchange of trifluoroacetate counterions in peptides. nih.gov While direct exchange to sulfate is less commonly detailed than to chloride or acetate, the principles can be adapted. The primary methods include:

Ion-Exchange Chromatography: This is a widely used technique where the peptide-TFA salt is passed through an anion exchange resin that has been pre-loaded with the desired counterion (in this case, sulfate). nih.govresearchgate.net The resin captures the trifluoroacetate ions and releases the sulfate ions, which then form a salt with the positively charged peptide.

Repeated Lyophilization: This method involves dissolving the peptide-TFA salt in an aqueous solution of an acid with the desired counterion (e.g., dilute sulfuric acid) and then lyophilizing (freeze-drying) the mixture. mdpi.com This process is typically repeated multiple times to ensure complete exchange. mdpi.commdpi.com The acid used should ideally be stronger or of comparable strength to TFA to facilitate the displacement of the trifluoroacetate ion.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Counterion exchange can also be performed on an RP-HPLC column. nih.govgoogle.com The peptide is loaded onto the column and then washed with a solution containing the salt of the desired counterion before elution. google.com

Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the amino groups, followed by reprotonation with the acid of the desired counterion (e.g., sulfuric acid). nih.govresearchgate.net This process effectively removes the original counterion.

A comparison of these methodologies is provided in the table below.

| Methodology | Principle | Advantages | Disadvantages |

| Ion-Exchange Chromatography | Anion exchange resin captures TFA and releases sulfate. nih.govresearchgate.net | Can be highly efficient for complete exchange. | May require additional purification steps. google.com |

| Repeated Lyophilization | Displacement of TFA by repeated dissolution and freeze-drying with sulfuric acid. mdpi.commdpi.com | Simple procedure. | Can be time-consuming and may not always lead to 100% exchange. nih.gov Can risk peptide degradation if harsh acidic conditions are used. nih.gov |

| RP-HPLC | Washing the peptide on the column with a sulfate salt solution. nih.govgoogle.com | Can be integrated with the purification step. | May require large volumes of solvent. google.com |

| Deprotonation/Reprotonation | Neutralization of the peptide followed by reprotonation with sulfuric acid. nih.govresearchgate.net | Can achieve complete removal of TFA. | The basic conditions could potentially degrade sensitive peptides. |

The process of counterion exchange can have a notable impact on the final yield and purity of the synthesized peptide. Each exchange method carries its own set of potential drawbacks that can affect the outcome.

Impact on Yield:

Any additional handling and purification step, such as ion-exchange chromatography or RP-HPLC, will inevitably lead to some loss of product. For instance, conversion of a peptide to its HCl salt through repeated lyophilization can result in yields around 65%. rsc.org A study on the synthesis of a peptide-drug conjugate noted that after purification, the yield was approximately 30%, and subsequent conversion to the HCl salt further reduced the amount of final product. nih.gov

The deprotonation/reprotonation method, while effective for TFA removal, can also lead to product loss during the precipitation and recovery steps.

Impact on Purity:

While the primary goal of counterion exchange is to replace TFA, the process itself can sometimes introduce impurities or fail to remove existing ones. For example, using ion-exchange chromatography for counterion exchange might not adequately purify the peptide if other impurities are present. researchgate.net

Incomplete counterion exchange is a common issue, where residual trifluoroacetate remains in the final product. nih.gov The efficiency of the exchange is dependent on the specific peptide sequence and the chosen methodology. jpt.com

The conditions used during the exchange process can also affect purity. For instance, using a strong acid like HCl for lyophilization can potentially cause degradation of the peptide if not carefully controlled. nih.gov Conversely, the basic conditions required for the deprotonation/reprotonation method could lead to side reactions for certain peptide sequences.

It is therefore crucial to perform analytical characterization, such as by HPLC and mass spectrometry, after counterion exchange to confirm the purity of the peptide and the extent of TFA removal. jpt.com

Molecular Interactions and Biophysical Characterization of H Arg Asn Nh2 Sulfate Salt

Intramolecular Interactions within the H-Arg-Asn-NH2 Dipeptide

Characterization of Hydrogen Bonding Networks and Conformational Preferences

Hydrogen bonds are pivotal in defining the structure of peptides. In the H-Arg-Asn-NH2 dipeptide, both the arginine and asparagine side chains, along with the peptide backbone, can participate in hydrogen bonding. reddit.com The asparagine side chain's primary amide group can act as both a hydrogen bond donor and acceptor, contributing significantly to intermolecular interactions. researchgate.net Similarly, the guanidinium (B1211019) group of arginine can form multiple hydrogen bonds. researchgate.net

The analysis of hydrogen bonding patterns in protein structures reveals recurring motifs. nih.govnih.gov For asparagine-like groups, two common patterns are designated R2(2)(8) and R2(2)(9), which describe the ring structures formed by the hydrogen bonds. nih.govnih.gov These networks are often planar. nih.govnih.gov In some proteins, buried asparagine residues form extended "asparagine ladders," where the side chains create a continuous network of hydrogen bonds with the main chain, contributing to the protein's stability. nih.gov

The conformational preferences of dipeptides are also influenced by the sequence of amino acids. For instance, studies on peptides containing proline-aromatic sequences show that specific interactions, such as C-H/π interactions, can stabilize particular turn structures. acs.org While not directly applicable to Arg-Asn, this highlights how neighboring residues can influence local conformation.

Role of the Sulfate (B86663) Anion in Stabilizing Dipeptide Conformation via Ionic Interactions

The presence of a sulfate anion can significantly influence the conformation of the H-Arg-Asn-NH2 dipeptide through strong ionic interactions. Research has shown that sulfate anions have a notable affinity for arginine residues. nih.gov This is attributed to the planar geometry of the guanidinium group of arginine, which allows for strong, simultaneous hydrogen bonding to two of the sulfate's oxygen atoms. nih.gov This interaction is often cooperative, especially in polyarginine chains. nih.govcas.cz

Studies on synthetic dipeptide receptors have also underscored the ability of these small molecules to selectively bind sulfate anions, often mediated by a network of hydrogen bonds involving the amide backbone protons. nih.govresearchgate.net This further supports the idea that the sulfate anion can be specifically and strongly complexed by peptide structures, thereby stabilizing particular conformations. The interaction between the sulfate and the positively charged arginine side chain can be classified as a salt bridge. proteopedia.org

Intermolecular Interactions with Biological Macromolecules

The biological activity of peptides is intrinsically linked to their ability to interact with larger macromolecules, such as proteins. These interactions are highly specific and are governed by a combination of forces.

Solvent-Mediated Interactions and Hydration Shell Dynamics

Impact of Ionic Strength and Salt Concentration on Intermolecular Forces and Conformational Stability

The ionic environment plays a critical role in modulating the structure and interactions of peptides. For H-Arg-Asn-NH2 sulfate salt, which contains a positively charged Arginine residue, a polar Asparagine residue, and a sulfate counter-ion, the effects of ionic strength and salt concentration are particularly significant. These factors influence both the forces between peptide molecules (intermolecular) and the peptide's own three-dimensional shape (conformational stability).

Detailed Research Findings

Intermolecular Forces: The primary intermolecular forces at play for H-Arg-Asn-NH2 are electrostatic interactions, mediated by the charged guanidinium group of Arginine, and hydrogen bonding, involving the polar side chain of Asparagine. Increasing salt concentration directly influences these forces.

Electrostatic Interactions and Screening: At low concentrations, the salt ions in solution, including the inherent sulfate ions and any additional salts like sodium chloride (NaCl), create an ionic atmosphere around the charged peptide. This atmosphere screens the strong electrostatic repulsion between the positively charged Arg residues on adjacent peptide molecules. This reduction in repulsion can facilitate closer association or aggregation. However, at very high salt concentrations, these effects can become more complex, potentially disrupting stabilizing salt bridges. researchgate.net

Ion Bridging: Divalent anions like sulfate (SO₄²⁻) or even monovalent anions like chloride (Cl⁻) at high concentrations can act as bridges between the positively charged guanidinium groups of Arginine residues on different peptide molecules. elifesciences.orgelifesciences.org This bridging effect can significantly enhance intermolecular association. Molecular dynamics simulations on other arginine-rich systems have shown that the number of bridging ions increases with salt concentration, directly promoting condensation. elifesciences.orgelifesciences.org

Hydrogen Bonding: The polar amide group of the Asparagine side chain is capable of forming intermolecular hydrogen bonds. High concentrations of salt can disrupt the hydration shell of the peptide, which may alter the strength and geometry of these hydrogen bonds.

The following table summarizes the anticipated effects of increasing salt concentration on the key intermolecular forces for H-Arg-Asn-NH2.

| Intermolecular Force | Effect of Increasing Salt Concentration | Underlying Mechanism |

| Electrostatic Repulsion | Decrease | Ions in solution screen the positive charges on Arginine residues. |

| Electrostatic Attraction | Increase (via Ion Bridging) | Anions (e.g., SO₄²⁻, Cl⁻) can form a bridge between two positively charged Arginine residues. elifesciences.orgelifesciences.org |

| Hydrogen Bonding | Potential Disruption | High salt concentrations can alter water structure and compete for hydrogen bonding sites. |

Conformational Stability: The conformational stability of the H-Arg-Asn-NH2 peptide is determined by a network of non-covalent intramolecular interactions. The ionic environment influences the stability of the peptide's folded state versus its unfolded, or denatured, state.

Intramolecular Salt Bridges: Salt bridges, which are a combination of a hydrogen bond and an electrostatic interaction, are among the strongest non-covalent forces stabilizing protein and peptide structures. uobaghdad.edu.iq In the H-Arg-Asn-NH2 peptide, an intramolecular salt bridge could potentially form between the positively charged Arg side chain and a negatively charged group if one were present, or it could interact with the peptide backbone. The presence of the sulfate salt itself implies a strong interaction between the sulfate anion and the Arg side chain.

Ion-Residue Interactions: Studies using molecular dynamics simulations show that different ions have preferred interaction partners. Chloride ions (Cl⁻) show a strong preference for the nitrogen atoms of Arginine side chains, while sodium ions (Na⁺) may interact with backbone carbonyls. elifesciences.orgelifesciences.org In the context of this compound, increasing the concentration of an additional salt like NaCl would introduce competition between chloride and sulfate for the Arginine residue, potentially altering the peptide's local conformation.

General Destabilization: While low salt concentrations can be stabilizing, very high concentrations often lead to denaturation. researchgate.net This can occur as the ions disrupt the network of water molecules that stabilize the peptide's structure and interfere with crucial intramolecular interactions.

Research on other peptide systems using techniques like Nuclear Magnetic Resonance (NMR) has demonstrated that different anions can induce varying degrees of unfolding, with some ions intercalating into the peptide's core and causing more significant denaturation. acs.org

The table below illustrates data from a molecular dynamics study on a different arginine-containing system (A1-LCD), showing how the number of bridging ions changes with salt concentration. This principle is directly applicable to how H-Arg-Asn-NH2 might behave.

| NaCl Concentration (mM) | Average Number of Bridging Cl⁻ Ions | Average Number of Bridging Na⁺ Ions |

|---|---|---|

| 50 | 4.7 | 0.5 |

| 1000 | 26.6 | 10.9 |

This data clearly shows that as salt concentration increases dramatically, the number of both positive and negative ions acting as bridges between peptide chains rises significantly, promoting intermolecular association. elifesciences.org A similar trend would be expected for H-Arg-Asn-NH2, where sulfate and other environmental anions could bridge the Arg side chains.

Advanced Analytical and Computational Methodologies in Research on H Arg Asn Nh2 Sulfate Salt

Spectroscopic Characterization Techniques for Structural Insights

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and assessing the purity of peptides like H-Arg-Asn-NH2 sulfate (B86663) salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides and studying their interactions with other molecules. uzh.chdiva-portal.org For peptides such as H-Arg-Asn-NH2, 1H NMR and two-dimensional NMR techniques like TOCSY and NOESY are employed to assign proton resonances and determine spatial proximities between atoms. uzh.chchemrxiv.org

The analysis of NMR data, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provides crucial distance and dihedral angle restraints. frontierspartnerships.org These experimental restraints are then used in computational structure calculations to generate a three-dimensional model of the peptide's conformation in solution. diva-portal.orgfrontierspartnerships.org For instance, the presence of sequential dNN(i, i+1) NOEs can indicate folded structures within the peptide backbone. nih.gov The chemical shifts of side-chain protons, particularly for arginine and asparagine, are sensitive to their local environment and can provide information about hydrogen bonding and interactions with the solvent or other molecules. nih.gov Isotopic labeling with 15N and 13C can further enhance NMR studies by resolving signal overlap and enabling more detailed structural analysis. sigmaaldrich.com

Studies on related peptides have shown that the conformation of the asparagine side chain and the arginine guanidinium (B1211019) group are critical for biological interactions. nih.govnih.gov NMR can probe the flexibility of these side chains and how their conformations are influenced by factors such as pH and binding to a receptor. nih.govunirioja.es

Mass Spectrometry (MALDI-MS/MS) for Structural Elucidation and Purity Assessment in Research Contexts

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and tandem mass spectrometry (MS/MS) are key techniques for confirming the molecular weight and sequence of peptides like H-Arg-Asn-NH2. nih.gov MALDI-TOF (Time-of-Flight) MS provides a rapid and sensitive method for determining the mass of the intact peptide, which is a primary indicator of its identity and purity. nih.gov

In research contexts, MALDI-MS is crucial for verifying the successful synthesis of the peptide and for detecting any potential impurities or modifications. The presence of a sulfate salt can influence the MALDI analysis, and the choice of matrix is important for obtaining optimal results. researchgate.net For sulfated molecules, specific matrices and techniques may be required to prevent the loss of the sulfate group during ionization. nih.gov

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the peptide and analyzing the resulting product ions. tesisenred.net This fragmentation pattern provides sequence-specific information, confirming the order of the amino acids (arginine and asparagine) and the presence of the C-terminal amide. The addition of ammonium (B1175870) sulfate to the MALDI sample has been shown to enhance in-source decay, which can provide more extensive sequence information. nih.gov

Chromatographic Techniques for Advanced Peptide Analysis

Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of peptides.

Development and Validation of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods for Purity and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis and purification of peptides due to its high resolution and versatility. hplc.eu The development of a robust RP-HPLC method for H-Arg-Asn-NH2 sulfate salt involves optimizing several parameters to achieve efficient separation from impurities.

Key parameters for method development include the choice of stationary phase (e.g., C18), mobile phase composition (typically a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid - TFA), flow rate, and column temperature. hplc.euacs.org The goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any synthesis-related impurities or degradation products. iaea.org

Method validation is a critical step to ensure the reliability of the analytical results. nih.gov This process involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov A validated RP-HPLC method is essential for quality control, allowing for the accurate determination of the purity of this compound batches.

| Parameter | Typical Condition for Peptide Analysis |

| Column | C18, wide-pore (e.g., 300 Å) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV at 214 nm and 280 nm |

| Flow Rate | ~1 mL/min for analytical columns |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Derivatization Strategies for Enhanced Chromatographic Detection (e.g., o-Phthalaldehyde)

While peptides absorb UV light at low wavelengths (around 214 nm) due to the peptide bond, their detection sensitivity can sometimes be limited, especially at low concentrations. Derivatization is a technique used to enhance the detectability of amino acids and peptides that lack a strong chromophore or fluorophore. myfoodresearch.com

o-Phthalaldehyde (OPA) is a common pre-column derivatization reagent that reacts with primary amines, such as the N-terminal amine of H-Arg-Asn-NH2, in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This derivatization significantly increases the sensitivity of detection when using a fluorescence detector, with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively. myfoodresearch.comresearchgate.net

The derivatization reaction is rapid and can be automated in modern HPLC systems, occurring just before injection onto the column. nih.gov However, a major drawback of OPA derivatization is the instability of the resulting derivatives. nih.gov Therefore, the timing of the reaction and injection must be precisely controlled to ensure reproducible and accurate quantification. researchgate.net The use of different thiols in the OPA reaction, such as N-acetyl-L-cysteine, can also be employed for the chiral separation of amino acids. nih.gov

| Reagent | Reacts With | Detection Method | Advantages | Disadvantages |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity | Unstable derivatives |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide powerful tools to complement experimental data and offer deeper insights into the molecular properties and behavior of this compound. mdpi.com These methods can be used to predict and analyze its three-dimensional structure, conformational flexibility, and potential interactions with biological targets. mdpi.comualberta.ca

Techniques such as molecular mechanics and quantum mechanics (QM) calculations can be employed. acs.org Molecular mechanics force fields, like CHARMM, are used for molecular dynamics (MD) simulations to explore the conformational landscape of the peptide in different environments, such as in aqueous solution. fccc.edu MD simulations can reveal the dynamic behavior of the peptide, including the flexibility of the arginine and asparagine side chains and the stability of any intramolecular hydrogen bonds. mdpi.com

Quantum mechanical methods, such as Density Functional Theory (DFT), can provide more accurate calculations of the electronic structure and properties of the peptide. acs.orgresearchgate.net DFT can be used to study the geometry of the peptide, the nature of non-covalent interactions like salt bridges and hydrogen bonds, and to predict spectroscopic properties that can be compared with experimental data. researchgate.net For instance, computational studies can help to understand the stability of the salt bridge formed between the guanidinium group of arginine and the sulfate counter-ion or other charged residues in a protein binding pocket. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Energy Calculations

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the physical movements of atoms and molecules over time. For H-Arg-Asn-NH2, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, particularly with solvent molecules like water.

The core of an MD simulation is the numerical solving of Newton's equations of motion for a system of interacting particles. frontiersin.org The forces between particles are typically described by a molecular mechanics force field, such as AMBER or CHARMM. aps.orgacs.org These simulations track the trajectory of each atom, revealing the dipeptide's dynamic behavior.

Detailed Research Findings:

Conformational Dynamics: A primary application of MD is to explore the conformational landscape of a peptide. canada.caacs.org For a dipeptide like H-Arg-Asn-NH2, this involves tracking the fluctuations of its backbone dihedral angles (Φ and Ψ). The resulting Ramachandran plot maps the probability of finding the dipeptide in various conformations, such as β-sheets, α-helices (αR), or polyproline II (PII) helices. acs.org Studies on similar dipeptides, like the alanine (B10760859) dipeptide, show that transitions between these states can occur on timescales ranging from picoseconds to nanoseconds. aps.orgcanada.ca The simulations can reveal the free energy barriers between these conformational minima, providing a thermodynamic and kinetic picture of the peptide's flexibility. nih.gov

Interaction Energy Calculations: MD simulations are also used to calculate the interaction energies between the dipeptide and its surroundings. This is particularly important for understanding its solvation and the stability of specific intramolecular interactions. For instance, the number and lifetime of hydrogen bonds formed between the dipeptide's amide and carbonyl groups and the surrounding water molecules can be quantified. acs.orgfcien.edu.uy The simulations can also compute the potential of mean force (PMF) to determine the free energy profile of processes like the association and dissociation of the side chains or the formation of salt bridges in an aqueous environment. acs.org

Below is a table summarizing the typical conformational states and interactions of dipeptides that are analyzed using MD simulations.

| Parameter Studied | Description | Typical Findings |

| Backbone Conformations | Analysis of dihedral angles (Φ, Ψ) to identify stable and transient secondary structures. | Dipeptides like alanine dipeptide are observed to populate states such as β, PII, and αR, with interconversions occurring on the nanosecond timescale. acs.orgacs.org |

| Solvation Shells | Characterization of the structure and dynamics of water molecules surrounding the dipeptide. | The N- and C-terminal groups typically form stable hydrogen bonds with first- and second-shell water molecules. acs.org |

| Hydrogen Bonding | Quantification of intramolecular and peptide-solvent hydrogen bonds, including their lifetimes. | The number of hydrogen bonds with water varies depending on the peptide's conformation. For example, C=O groups can accommodate 2-3 hydrogen bonds on average. acs.org |

| Interaction Energy | Calculation of the energetic contributions of van der Waals and electrostatic forces between the peptide and solvent. | These calculations help to understand the thermodynamic stability of different conformations in solution. |

Quantum Mechanical (QM) Calculations for Precise Electronic Structure and Interaction Energetics (e.g., Salt Bridges)

While MD simulations are powerful for sampling conformational space, their reliance on classical force fields limits their accuracy for describing electronic phenomena. Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a much more precise description of electronic structure, chemical bonding, and interaction energetics. nih.govnorthwestern.edu Methods like Density Functional Theory (DFT) are frequently employed to study peptides and their interactions. scirp.orgnih.gov

Detailed Research Findings:

Electronic Structure: QM calculations can determine the distribution of electrons within the H-Arg-Asn-NH2 molecule. This allows for the precise calculation of properties like molecular orbital energies, partial atomic charges, and dipole moments, which govern the peptide's reactivity and intermolecular interactions. northwestern.edu These calculations were instrumental in understanding the planar nature of the peptide bond, a key feature of protein structure. nih.gov

Interaction Energetics and Salt Bridges: A key application of QM for a peptide containing arginine, like H-Arg-Asn-NH2, is the accurate calculation of non-covalent interaction energies, especially for salt bridges. A salt bridge is a strong electrostatic interaction between oppositely charged residues, such as the cationic guanidinium group of arginine and an anionic group. QM methods can compute the energy of these interactions with high accuracy. researchgate.netplos.org Studies on model systems, such as an arginine-aspartate pair, show that the interaction energy of a salt bridge is exceptionally strong in the gas phase but is significantly attenuated in an aqueous solution due to screening by water molecules. plos.org QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods can be used to study these interactions within a larger, more realistic protein or solvent environment.

The table below presents typical interaction energies for salt bridges involving amino acid side chains, as determined by high-level QM calculations. These values illustrate the strength of these interactions, which are critical for molecular recognition and structural stability.

| Interacting Pair | Environment | Interaction Energy (kJ/mol) |

| Arg⁺ / Asp⁻ | Gas Phase | ~ -526 |

| Arg⁺ / Glu⁻ | Gas Phase | ~ -500 |

| Lys⁺ / Asp⁻ | Gas Phase | ~ -400 |

| Arg⁺ / Asp⁻ | Aqueous Solution | ~ -20 to -70 |

Data sourced from studies using MP2 and CCSD(T) methods. plos.org

Docking Studies for Predicting Dipeptide-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as H-Arg-Asn-NH2) when it binds to a second molecule (a receptor, typically a protein). ajgreenchem.comnih.gov This methodology is fundamental in drug discovery and for understanding protein-peptide interactions. cambridge.orgnih.gov

The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest-energy poses considered the most likely binding modes. scispace.com

Detailed Research Findings:

Binding Pose Prediction: For H-Arg-Asn-NH2, docking studies can predict how it fits into the active site or an allosteric site of a target protein. The results provide a 3D model of the complex, highlighting the specific interactions that stabilize the binding. Due to the high flexibility of peptides, advanced docking algorithms like AutoDock CrankPep or methods that incorporate peptide folding are often necessary for accurate predictions. oup.comnih.gov

Interaction Analysis: Post-docking analysis identifies the key amino acid residues in the receptor that interact with the dipeptide. nih.gov These interactions can include hydrogen bonds (e.g., with the asparagine side chain), salt bridges (with the arginine side chain), and van der Waals contacts. ajgreenchem.comnih.gov For example, a docking study might predict that the guanidinium group of the arginine in H-Arg-Asn-NH2 forms a salt bridge with an aspartate or glutamate (B1630785) residue on the receptor, while the asparagine side chain acts as a hydrogen bond donor or acceptor. nih.govcaltech.edu

Binding Affinity Estimation: Docking programs provide a score, often expressed in kcal/mol, which is an estimate of the binding free energy. While these scores are generally used for ranking different ligands or poses rather than for determining absolute binding affinities, they are invaluable for virtual screening campaigns to identify potential peptide binders from large compound libraries. researchgate.net

The following table outlines the typical workflow and outcomes of a docking study involving a dipeptide.

| Docking Stage | Description | Example Output for H-Arg-Asn-NH2 |

| 1. Preparation | The 3D structures of the dipeptide ligand and the target protein receptor are prepared (e.g., adding hydrogens, assigning charges). | A 3D coordinate file (e.g., PDB format) for the dipeptide and the target protein. |

| 2. Sampling | The docking algorithm explores various positions, orientations, and conformations of the peptide in the defined binding site of the receptor. | A set of potential binding poses (conformations) of the dipeptide. |

| 3. Scoring | Each generated pose is evaluated using a scoring function that estimates the binding affinity. | A ranked list of poses with their corresponding binding energy scores (e.g., -8.5 kcal/mol). researchgate.net |

| 4. Analysis | The top-ranked pose(s) are analyzed to identify key intermolecular interactions. | A list of interacting residues (e.g., forms H-bonds with GLU 166, ASN 142; forms salt bridge with ASP 187). ajgreenchem.comnih.gov |

Q & A

Q. What are the standard methodologies for synthesizing H-Arg-Asn-NH₂ sulfate salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves dissolving the peptide (H-Arg-Asn-NH₂) in a weakly acidic aqueous solution (e.g., dilute acetic acid) and adding stoichiometric amounts of sulfuric acid to form the sulfate salt. The solution is then lyophilized to isolate the crystalline product. Key steps include:

Q. How can researchers classify the solubility of H-Arg-Asn-NH₂ sulfate salt for experimental design?

- Methodological Answer : Solubility is determined empirically by dissolving the compound in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled temperatures. For aqueous solubility:

Q. What confirmatory tests are used to verify sulfate content in H-Arg-Asn-NH₂ sulfate salt?

- Methodological Answer : Gravimetric analysis is the gold standard:

Q. How should H-Arg-Asn-NH₂ sulfate salt be stored to maintain stability in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation. Monitor stability via:

Q. What safety protocols are essential when handling sulfate salts like H-Arg-Asn-NH₂ sulfate?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- For spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for H-Arg-Asn-NH₂ sulfate salt’s anti-hypertensive activity?

- Methodological Answer : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and animal models). Use dose-response curves and statistical meta-analysis to identify outliers. Validate mechanisms via:

Q. What advanced techniques quantify sulfate ion release kinetics from H-Arg-Asn-NH₂ sulfate salt in physiological buffers?

- Methodological Answer : Use ion-selective electrodes (ISEs) or inductively coupled plasma mass spectrometry (ICP-MS) for real-time monitoring.

Q. How can researchers design experiments to distinguish between peptide degradation and sulfate dissociation in stability studies?

- Methodological Answer : Employ tandem analytical methods:

Q. What experimental strategies optimize the crystallization of H-Arg-Asn-NH₂ sulfate salt for X-ray diffraction studies?

- Methodological Answer : Screen crystallization conditions using vapor diffusion or microbatch methods. Variables include:

Q. How can Principal Component Analysis (PCA) elucidate compositional variability in sulfate salts during evaporative crystallization?

- Methodological Answer :

Collect compositional data (e.g., ion concentrations, pH) across multiple crystallization batches. Input into PCA software (e.g., SIMCA) to identify dominant variance factors (e.g., temperature, sulfate:peptide ratio). - Reference score plots (e.g., Fig. 7 in ) to correlate experimental conditions with salt purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.